molecular formula C6H5BClFO3 B3251879 3-Chloro-5-fluoro-2-hydroxyphenylboronic acid CAS No. 2121515-30-6

3-Chloro-5-fluoro-2-hydroxyphenylboronic acid

Cat. No.: B3251879
CAS No.: 2121515-30-6
M. Wt: 190.37 g/mol
InChI Key: PWLDUUDLVZTASC-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids as Synthetic Intermediates and Reagents

Arylboronic acids are foundational reagents in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility. nih.govnih.gov They are most famously employed in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon (C-C) bonds. chemicalbook.com This reaction allows for the efficient construction of biaryls, a common structural motif in many biologically active molecules and functional materials. chemicalbook.com

Beyond C-C bond formation, the utility of arylboronic acids extends to the creation of carbon-heteroatom bonds (e.g., C-N, C-O, C-S), further broadening their synthetic scope. mackenzie.brresearchgate.net Their general stability to air and moisture makes them easy to handle compared to many other organometallic reagents, a feature that has contributed to their widespread adoption in both academic and industrial laboratories. chemicalbook.comresearchgate.net The boronic acid group can be readily converted to other functional groups, making these compounds valuable and multifaceted intermediates in multi-step synthetic sequences. nih.gov

Role of Halogen and Hydroxyl Functionalities in Modulating Aromatic Reactivity

The presence of halogen and hydroxyl groups on the phenyl ring profoundly influences the reactivity of the molecule. These substituents modulate the electron density of the aromatic ring and direct the position of incoming electrophiles, a critical aspect for selective synthesis.

Hydroxyl Group (-OH): The hydroxyl group is a potent activating group. Through a resonance effect, its lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic aromatic substitution.

Halogen Atoms (-Cl, -F): Halogens exhibit a dual nature. They are electron-withdrawing through an inductive effect due to their high electronegativity, which deactivates the ring towards electrophilic substitution. However, they also possess lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions.

The interplay between these activating and deactivating effects allows for precise control over chemical reactions, enabling the regioselective synthesis of complex, polyfunctionalized molecules.

Functional GroupInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
Hydroxyl (-OH) Electron-withdrawingStrongly electron-donatingActivatingortho, para
Chlorine (-Cl) Strongly electron-withdrawingWeakly electron-donatingDeactivatingortho, para
Fluorine (-F) Strongly electron-withdrawingWeakly electron-donatingDeactivatingortho, para

Contextualization of 3-Chloro-5-fluoro-2-hydroxyphenylboronic Acid within Advanced Organic Synthesis and Material Science Research

While specific, high-profile research applications of this compound are not yet extensively documented in peer-reviewed literature, its structure positions it as a highly valuable and specialized building block for advanced synthesis. The unique arrangement of its functional groups—a boronic acid, a hydroxyl group, and two different halogens on a phenyl ring—offers a sophisticated platform for constructing intricate molecular architectures.

The presence of multiple, distinct functional groups allows for sequential, site-selective reactions. For instance, the boronic acid moiety can participate in Suzuki-Miyaura coupling, the hydroxyl group can be used for ether or ester formation, and the halogen atoms can be targeted in other cross-coupling reactions or nucleophilic aromatic substitution. This multi-functional nature makes it an ideal starting material for creating libraries of complex compounds in medicinal chemistry for drug discovery programs. nih.gov

In material science, building blocks like this are sought after for the synthesis of functional polymers and organic electronic materials. nih.govmackenzie.br The specific electronic properties conferred by the chloro, fluoro, and hydroxyl groups can be used to fine-tune the optical and electronic characteristics of resulting materials, such as organic light-emitting diodes (OLEDs) or sensors. The commercial availability of this compound from various suppliers suggests its growing utility as a specialized reagent in these cutting-edge research areas. bldpharm.com

Overview of Research Trends and Future Prospects for Polyfunctionalized Boronic Acids

The field of organoboron chemistry is continually expanding, with a clear trend towards the design and synthesis of increasingly complex, polyfunctionalized boronic acids. nih.gov Researchers are moving beyond simple arylboronic acids to create tailored reagents that carry multiple reactive sites and specific electronic or steric properties. This allows for the development of more efficient and selective synthetic routes to valuable target molecules.

Future prospects for these advanced reagents are particularly bright in several key areas:

Medicinal Chemistry: The incorporation of boronic acids into drug candidates is a growing strategy. The ability of polyfunctionalized boronic acids to serve as versatile scaffolds will accelerate the discovery of new therapeutics. nih.gov

Chemical Biology: Boronic acids are known to reversibly bind to diols, a property exploited in the design of sensors for carbohydrates and glycoproteins. Polyfunctionalization allows for the creation of more sophisticated sensors with enhanced selectivity and sensitivity.

Materials Science: The demand for novel organic materials with tailored properties continues to drive the synthesis of new boronic acid-containing monomers. mackenzie.br These will be crucial for developing next-generation electronics, polymers, and supramolecular structures. researchgate.net

The continued development of synthetic methods to access novel polyfunctionalized boronic acids will undoubtedly fuel innovation across the chemical sciences. acs.org

Properties

IUPAC Name

(3-chloro-5-fluoro-2-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLDUUDLVZTASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1O)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219816
Record name Boronic acid, B-(3-chloro-5-fluoro-2-hydroxyphenyl)-
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Molecular Weight

190.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121515-30-6
Record name Boronic acid, B-(3-chloro-5-fluoro-2-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-chloro-5-fluoro-2-hydroxyphenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID201219816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 5 Fluoro 2 Hydroxyphenylboronic Acid and Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net For 3-chloro-5-fluoro-2-hydroxyphenylboronic acid, two primary strategic disconnections are considered:

C-B Bond Disconnection: The most direct disconnection is that of the carbon-boron bond. This approach identifies a key intermediate, a functionalized aryl organometallic or aryl halide, and a boron electrophile. This leads back to the precursor 1,3-dichloro-5-fluoro-2-hydroxybenzene or a related derivative, which would then undergo a borylation reaction. This is often the most convergent approach.

Functional Group Interconversion (FGI) and C-X Bond Disconnections: An alternative strategy involves disconnecting the C-Cl, C-F, or C-O bonds first. This approach would build the substituted aromatic ring step-by-step. For instance, one might start with a simpler fluorophenol and introduce the chloro and boronic acid functionalities in subsequent steps. This method can be advantageous if the key borylated precursor is difficult to access directly but can be built from simpler materials through well-established aromatic substitution reactions.

These approaches lead to two main forward synthetic pathways: the synthesis and subsequent borylation of a pre-functionalized aromatic precursor, or the direct borylation of a C-H bond on a suitable arene.

Precursor Synthesis and Halogenation/Hydroxylation Strategies

This approach focuses on constructing the 1-chloro-3-fluoro-2-hydroxy-phenyl core before the introduction of the boronic acid group. The success of this strategy hinges on the regioselective introduction of substituents onto the aromatic ring.

The synthesis of polysubstituted phenols often involves electrophilic aromatic substitution reactions, including halogenation. libretexts.org Halogenation of aromatic compounds typically requires a Lewis acid catalyst to polarize the halogen molecule, making it sufficiently electrophilic to react with the aromatic ring. libretexts.org

The directing effects of the substituents are crucial for achieving the desired substitution pattern. For example, a hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while halogen atoms (-F, -Cl) are deactivating but also ortho, para-directing. Synthesizing a precursor like 2,4-dichloro-6-fluorophenol (B1590019) would involve the controlled chlorination of a fluorophenol starting material. chemicalbook.com Traditional methods for producing dichlorophenols often involve the direct chlorination of phenol (B47542) with chlorine gas. rsc.orggoogle.com However, achieving high regioselectivity can be challenging, leading to mixtures of isomers. rsc.org Modern methods utilize catalytic systems to improve selectivity, such as manganese(II) sulfate (B86663) with hydrogen peroxide and HCl for the oxychlorination of phenol to 2,4-dichlorophenol. rsc.org

Fluorination of aromatic rings can be more challenging due to the high reactivity of elemental fluorine. libretexts.orgwikipedia.org Therefore, fluorinated starting materials are often used, or nucleophilic aromatic substitution (SNAr) reactions, such as the Halex process, are employed on activated arenes. harvard.edu

The acidic proton of the hydroxyl group is incompatible with many organometallic reagents (e.g., organolithiums) used in borylation reactions. Furthermore, the hydroxyl group can interfere with certain electrophilic reactions. To circumvent these issues, the hydroxyl group is often temporarily masked with a protecting group. organic-chemistry.org A protecting group is a reversibly formed derivative that reduces the reactivity of the functional group. organic-chemistry.org

The choice of protecting group is critical; it must be stable to the subsequent reaction conditions and easily removable without affecting other parts of the molecule. organic-chemistry.org For phenols, common protecting groups include ethers (e.g., methyl, methoxymethyl (MOM)) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS)).

Protecting GroupProtection Reagent(s)Deprotection Condition(s)Stability Profile
Methyl (Me) CH₃I, K₂CO₃BBr₃ or HBrStable to most conditions except strong acid/Lewis acids.
Methoxymethyl (MOM) MOM-Cl, i-Pr₂NEtAcidic hydrolysis (e.g., HCl)Stable to bases, nucleophiles; cleaved by acid.
Benzyl (Bn) BnBr, K₂CO₃Hydrogenolysis (H₂, Pd/C)Stable to acid/base; cleaved by catalytic hydrogenation.
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, ImidazoleFluoride (B91410) source (e.g., TBAF) or acidStable to base; cleaved by acid or fluoride ions.

This table summarizes common protecting groups for phenols and their typical reaction conditions.

Direct Boronation Approaches to Functionalized Arenes

Direct borylation methods install the boronic acid moiety onto an existing aromatic ring, often through the functionalization of a C-H bond. These methods can be highly efficient and atom-economical.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing-metalating group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or sec-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a boron-containing species like triisopropyl borate (B1201080) or B-isopropoxypinacolborane.

The hydroxyl group itself can act as a DMG after deprotonation to form a lithium phenoxide. However, more commonly, it is protected as a group that offers better directing ability and solubility, such as a methoxy (B1213986) (-OMe) or a carbamate (B1207046) group. For the synthesis of this compound, a protected precursor like 1-chloro-3-fluoro-2-methoxybenzene would be subjected to lithiation, which would be directed to the C6 position (ortho to the methoxy group). Subsequent reaction with a borate ester followed by deprotection of the methyl ether would yield the target molecule.

General DoM Borylation Sequence:

Protection: The phenolic hydroxyl group is converted to a suitable DMG (e.g., -OMe).

Lithiation: The protected arene is treated with a strong base (e.g., n-BuLi) at low temperature to deprotonate the ortho position.

Borylation: The resulting aryllithium is quenched with a trialkyl borate (e.g., B(OiPr)₃) or B(pin) derivative.

Hydrolysis/Deprotection: Aqueous workup hydrolyzes the borate ester to the boronic acid, and the protecting group is removed to reveal the free phenol.

Transition metal-catalyzed C-H borylation has emerged as a premier method for synthesizing arylboronic acids. nih.gov These reactions, typically catalyzed by iridium or ruthenium complexes, directly convert an aromatic C-H bond into a C-B bond using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govrsc.org

The regioselectivity of C-H borylation is often governed by steric factors, with the borylation occurring at the least hindered C-H position. nih.gov However, directing groups can override steric effects to achieve high selectivity. The hydroxyl group of a phenol can act as a directing group in iridium-catalyzed borylations, promoting functionalization at the ortho position. nih.govrsc.org This directing effect is thought to arise from an electrostatic interaction between the phenol (often converted in situ to a boronate ester) and the catalyst ligand. nih.govmsu.edu For some substrates, this "traceless" directing group strategy provides excellent ortho-selectivity. nih.gov Ruthenium catalysts have also been developed for the regio- and site-selective ortho C-H borylation of phenol derivatives, often employing a removable phosphorus-based directing group. rsc.orgrsc.org

In the context of this compound, a direct C-H borylation of 3-chloro-5-fluorophenol (B150331) would be a highly convergent synthetic route. The directing influence of the hydroxyl group would favor borylation at the C2 or C6 positions. The electronic and steric effects of the chlorine and fluorine atoms would further modulate this selectivity.

Catalyst SystemDirecting GroupSelectivityReference
[Ir(OMe)(cod)]₂ / dtbpy-OH (forms -OBpin in situ)ortho to -OBpin nih.gov
[RuCl₂(p-cymene)]₂Aryl diphenylphosphinitesortho to phosphinite rsc.orgrsc.org
Ir catalyst / pivalic acid-OH derivativesmeta-selective rsc.org

This table presents examples of catalyst systems for the C-H borylation of phenol derivatives, highlighting the achieved regioselectivity.

Halogen-Metal Exchange and Subsequent Borylation

A foundational method for the synthesis of arylboronic acids is the halogen-metal exchange reaction followed by borylation. This two-step, one-pot procedure is particularly useful for introducing a boronic acid group at a specific position on an aromatic ring, dictated by the location of a halogen atom (typically bromine or iodine).

The general strategy involves the deprotonation of a suitably halogenated precursor at a very low temperature using a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). This generates a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate like trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃). The final step is an acidic workup to hydrolyze the resulting boronate ester, yielding the desired arylboronic acid.

For the synthesis of this compound, a hypothetical precursor would be 1-bromo-3-chloro-5-fluoro-2-hydroxyphenol or a protected version of it. The hydroxyl group often requires protection (e.g., as a methoxymethyl (MOM) ether or silyl ether) to prevent it from reacting with the organolithium reagent. The reaction proceeds as illustrated below:

Plausible Reaction Scheme:

Protection: The hydroxyl group of a starting phenol, such as 2-bromo-4-chloro-6-fluorophenol, is protected.

Halogen-Metal Exchange: The protected aryl bromide is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether and cooled to a low temperature (typically -78 °C). An organolithium reagent is then added dropwise to form the aryllithium species.

Borylation: A trialkyl borate is added to the reaction mixture, which is then allowed to warm to room temperature.

Deprotection and Hydrolysis: An acidic workup removes the protecting group and hydrolyzes the boronate ester to afford the final product.

Step Reagent Typical Conditions Purpose
Protection e.g., MOM-Cl, BaseTHF, 0 °C to RTPrevent reaction of acidic -OH group
Exchange n-BuLi or t-BuLiAnhydrous THF, -78 °CFormation of aryllithium intermediate
Borylation B(Oi-Pr)₃ or B(OMe)₃Anhydrous THF, -78 °C to RTIntroduction of the boronate ester
Hydrolysis Aqueous Acid (e.g., HCl)Room TemperatureFormation of the boronic acid

This method's primary advantage is its high regioselectivity, as the boron functional group is introduced precisely where the halogen atom was located. However, it requires stringent anhydrous conditions and very low temperatures, and the functional group tolerance can be limited due to the high reactivity of the organolithium intermediate.

Palladium-Catalyzed Coupling of Aryl Halides with Diboronic Reagents

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of arylboronic acids from aryl halides. The Miyaura borylation, in particular, involves the reaction of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron, in the presence of a palladium catalyst and a base. rsc.org

This methodology is often preferred over halogen-metal exchange due to its milder reaction conditions and broader functional group tolerance. For the synthesis of this compound, the starting material would typically be an appropriately substituted aryl chloride, such as 2,4-dichloro-6-fluorophenol. The C-Cl bond can be selectively activated for borylation. researchgate.net

A representative catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl chloride.

Transmetalation: A boronate group from the diboron reagent is transferred to the palladium center.

Reductive Elimination: The desired arylboronate ester is reductively eliminated, regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the efficiency of the catalytic system. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are often effective for the borylation of challenging substrates like aryl chlorides. researchgate.net

Representative Reaction Conditions:

Component Example Function
Aryl Halide 2,4-dichloro-6-fluorophenolBoronic acid precursor
Diboron Reagent Bis(pinacolato)diboron (B₂pin₂)Boron source
Palladium Precatalyst Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0))Catalyst source
Ligand SPhos or other biarylphosphine ligandsStabilizes catalyst, promotes reaction
Base Potassium acetate (B1210297) (KOAc) or potassium carbonate (K₂CO₃)Activates diboron reagent
Solvent Dioxane, Toluene, or Dimethylformamide (DMF)Reaction medium

This method avoids the use of highly reactive organometallic intermediates, making it compatible with a wider range of functional groups.

Optimization of Reaction Conditions for Research-Scale Synthesis

Optimizing reaction conditions is a critical step in developing an efficient and reproducible synthesis, particularly for complex molecules on a research scale. For the palladium-catalyzed borylation of an aryl chloride to produce this compound, several parameters must be systematically varied to maximize the yield and purity of the product. researchgate.net

The optimization process typically involves screening different catalysts, ligands, bases, solvents, temperatures, and reaction times. A design of experiments (DoE) approach can be employed to efficiently explore the reaction space. rsc.org

Key Parameters for Optimization:

Catalyst and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount. While some standard ligands like PPh₃ may be initially tested, more specialized, electron-rich, and sterically hindered ligands often provide superior results for activating C-Cl bonds.

Base: The choice and amount of base can significantly influence the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base are important factors.

Solvent: The solvent can affect the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, DMF, and acetonitrile (B52724) are frequently used.

Temperature: The reaction temperature is a crucial variable. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or side reactions.

Concentration: The concentration of the reactants can also impact the reaction kinetics and the formation of byproducts.

The following table illustrates a hypothetical optimization study for the palladium-catalyzed borylation of a substituted aryl chloride, based on common findings in the literature.

Hypothetical Optimization of Palladium-Catalyzed Borylation

Entry Pd Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃K₂CO₃Toluene10025
2Pd(OAc)₂ (2)SPhosK₂CO₃Toluene10065
3Pd₂(dba)₃ (1)SPhosK₂CO₃Toluene10072
4Pd₂(dba)₃ (1)SPhosK₃PO₄Toluene10085
5Pd₂(dba)₃ (1)SPhosK₃PO₄Dioxane10091
6Pd₂(dba)₃ (1)SPhosK₃PO₄Dioxane8088
7Pd₂(dba)₃ (0.5)SPhosK₃PO₄Dioxane10075

Based on such a study, the optimal conditions would be identified as using a Pd₂(dba)₃/SPhos catalytic system with K₃PO₄ as the base in dioxane at 100 °C (Entry 5). This systematic approach ensures that the synthesis is efficient, scalable, and robust for research purposes.

Reactivity Profiles and Mechanistic Investigations of 3 Chloro 5 Fluoro 2 Hydroxyphenylboronic Acid

Lewis Acidity and Complexation Chemistry

Boronic acids are Lewis acids due to the electron-deficient, trigonal planar boron atom with a vacant p-orbital. libretexts.orgucalgary.ca The Lewis acidity of 3-chloro-5-fluoro-2-hydroxyphenylboronic acid is modulated by its substituents.

Electronic Effects: The electron-withdrawing chloro and fluoro groups increase the electrophilicity of the boron atom, enhancing its Lewis acidity compared to unsubstituted phenylboronic acid.

Intramolecular Coordination: The ortho-hydroxyl group can engage in an intramolecular dative bond with the vacant p-orbital of the boron atom. This B–O interaction can lead to a tetracoordinate boron species, effectively reducing the compound's external Lewis acidity. This type of intramolecular interaction is well-documented in ortho-substituted phenylboranes. nih.govresearchgate.net This complexation is often in equilibrium with the open, tricoordinate form.

This internal coordination can influence the compound's behavior in solution and its reactivity. For instance, the formation of this internal complex can affect the equilibrium between the boronic acid and the active boronate species in Suzuki-Miyaura reactions. Furthermore, the ability of the boronic acid to act as a receptor for diols (a key feature in sensors) is dependent on its Lewis acidity and the steric environment around the boron atom. chemrxiv.org

Interaction with Lewis Bases and Diols (e.g., carbohydrates, glycoproteins in research)

This compound, like other boronic acids, acts as a Lewis acid, readily interacting with Lewis bases. The boron atom, with its vacant p-orbital, can accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or an amine. This interaction is fundamental to many of its applications, particularly in the context of molecular recognition.

A significant aspect of its reactivity is the formation of reversible covalent bonds with 1,2- and 1,3-diols, which are abundant in carbohydrates and the glycan portions of glycoproteins. acs.orgrsc.orgnih.gov This interaction forms the basis of boronic acid-based sensors and separation materials for biological molecules. rsc.orgnih.gov The presence of the ortho-hydroxyl group in this compound can influence the stability and formation kinetics of these boronate esters through intramolecular hydrogen bonding.

The binding of phenylboronic acids to the glycerol (B35011) side chain of sialic acids, important components of glycoproteins, has been reported to be stabilized by the coordination of adjacent amide groups. acs.org This highlights the potential for this compound to be utilized in the selective recognition of specific glycoprotein (B1211001) structures. The efficiency of this interaction can be influenced by factors such as pH and the ionic strength of the medium. rsc.org For instance, boronic acid-functionalized materials have demonstrated the ability to selectively bind glycoproteins like ovalbumin under physiological pH conditions. rsc.org

Formation of Boronate Esters and Anions

The reaction of this compound with diols leads to the formation of cyclic boronate esters. This equilibrium is pH-dependent. At neutral or acidic pH, the boronic acid exists predominantly in a neutral, trigonal planar form. As the pH increases above the pKa of the boronic acid, it accepts a hydroxide ion to form a more stable, tetrahedral boronate anion. nih.gov This anionic form is generally more reactive towards diols.

The formation of boronate esters can proceed through two main pathways: a dominant pathway involving the nucleophilic addition of the diol to the neutral trigonal boronic acid, and a pathway where the anionic tetrahedral boronate reacts directly with the diol. nih.gov The ortho-hydroxyl group in this compound is expected to lower the pKa of the boronic acid, facilitating boronate ester formation at lower pH values compared to unsubstituted phenylboronic acid.

The stability of the resulting boronate ester is influenced by the nature of the diol and the substitution on the phenyl ring. For example, the equilibrium constants for ester formation increase with a greater number of 1,2-diol pairs in the interacting molecule. nih.gov

Below is a representative table illustrating the effect of pH on the formation of boronate esters for a generic phenylboronic acid, which can be considered as a model for the behavior of this compound.

pHRelative Concentration of Trigonal Boronic AcidRelative Concentration of Tetrahedral Boronate AnionBoronate Ester Formation Rate
< pKaHighLowLower
= pKaEqualEqualModerate
> pKaLowHighHigher

Electrophilic and Nucleophilic Reactivity at Aromatic and Boron Centers

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro and fluoro groups are deactivating but also ortho-, para-directing. The boronic acid group is a meta-directing deactivator. The interplay of these substituents will determine the regioselectivity of EAS reactions. Given the strong activating nature of the hydroxyl group, electrophilic substitution is likely to be directed to the positions ortho and para to it.

The boron center is electrophilic and susceptible to nucleophilic attack. This is most evident in its reaction with Lewis bases and diols, as discussed previously. The Lewis acidity of the boron can be enhanced by the electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring.

Halodeboronation and Protodeboronation Reactions

Arylboronic acids can undergo ipso-substitution reactions where the boronic acid group is replaced by a halogen (halodeboronation) or a hydrogen atom (protodeboronation). These can be significant side reactions in processes like Suzuki-Miyaura cross-coupling.

Mechanistic Insights into Halogenation of Boronic Acids

Halodeboronation of arylboronic acids is believed to proceed via a boronate-driven ipso-substitution pathway. researchgate.netorganic-chemistry.orgnih.govresearchgate.net This mechanism involves the formation of a boronate anion, which then undergoes electrophilic attack by a halogenating agent at the carbon atom bearing the boron group. General Lewis base catalysis can facilitate this process, and it has been shown that in some cases, transition metals like copper are not essential for the reaction to occur. researchgate.netorganic-chemistry.orgnih.govresearchgate.net The reaction can be promoted by various halogen sources, including N-halosuccinimides (NCS, NBS, NIS) in the presence of a suitable acid or base. nih.gov The reactivity in halodeboronation is influenced by the electronic nature of the substituents on the aryl ring.

Strategies for Minimizing Protodeboronation

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway for arylboronic acids, particularly under basic conditions. ed.ac.uk The reaction rate is highly dependent on pH, with the protodeboronation of the boronate anion generally being much faster than that of the neutral boronic acid. ed.ac.uknih.goved.ac.ukacs.org

Several strategies can be employed to minimize protodeboronation:

pH Control: Since protodeboronation is often accelerated at high pH, conducting reactions at or below the pKa of the boronic acid can enhance stability. ed.ac.uk

Esterification: Conversion of the boronic acid to a boronate ester, for example, with pinacol, can increase stability towards protodeboronation, although this is not always the case and depends on the specific ester. ed.ac.ukacs.org

Anhydrous Conditions: As water is the proton source in many protodeboronation reactions, using anhydrous solvents and reagents can suppress this side reaction.

The following table provides a qualitative overview of factors influencing the rate of protodeboronation for arylboronic acids, which is applicable to this compound.

ConditionEffect on Protodeboronation RateRationale
High pH (> pKa)IncreaseFormation of the more reactive boronate anion. ed.ac.uked.ac.uk
Low pH (< pKa)Decrease (generally)Predominance of the less reactive neutral boronic acid.
Presence of WaterIncreaseActs as a proton source.
Esterification (e.g., with pinacol)Decrease (generally)Steric hindrance and altered electronic properties. ed.ac.uk

Studies on Reaction Kinetics and Thermodynamics

The kinetics of boronate ester formation are influenced by the concentration of the diol and the pH of the solution. nih.govnih.govtandfonline.com Studies on ortho-aminomethyl functionalized phenylboronic acids have shown that at low diol concentrations, the reaction exhibits first-order kinetics with respect to the diol. nih.govnih.govtandfonline.com However, at high diol concentrations, the reaction can become zero-order, indicating a rate-determining step that does not involve the diol, such as the departure of a solvent molecule from the boron center. nih.govnih.govtandfonline.com

Kinetic studies of protodeboronation have revealed complex pH-rate profiles for different arylboronic acids. ed.ac.uk The rate of protodeboronation can vary by several orders of magnitude depending on the substituents on the aromatic ring and the pH of the medium. nih.gov For instance, electron-withdrawing groups can influence the rate of protodeboronation, and the effect can be different under acidic versus basic conditions.

Applications in Advanced Organic Synthesis and Functional Materials Research

Role as a Versatile Building Block in Complex Molecule Synthesis

3-Chloro-5-fluoro-2-hydroxyphenylboronic acid serves as a crucial building block in the synthesis of intricate organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups on the phenyl ring, offers chemists a versatile platform for creating diverse and complex molecular architectures. The boronic acid moiety is particularly valuable for its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govchemimpex.com

The presence of both chlorine and fluorine atoms on the aromatic ring enhances the reactivity and selectivity of the compound in various chemical transformations. nih.gov These halogen substituents can influence the electronic properties of the molecule and provide additional sites for further functionalization, allowing for precise modifications of the target molecules. nih.gov This level of control is essential in the development of pharmaceuticals, agrochemicals, and advanced materials where specific functionalities are required for desired activities. nih.govchemimpex.com

Construction of Substituted Phenols and Aromatic Systems

While direct examples of the use of this compound in the construction of substituted phenols are not extensively documented in publicly available literature, the general reactivity of arylboronic acids in cross-coupling reactions provides a strong basis for its utility in this area. Arylboronic acids are widely used to synthesize biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound (like this compound) and an organohalide. libretexts.org This reaction typically employs a palladium catalyst and a base. libretexts.org The general scheme for such a reaction would involve the coupling of this compound with various aryl halides to produce complex substituted biaryl systems. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. libretexts.org

The reactivity of the borane (B79455) in transmetalation is influenced by its Lewis acidity, which is increased by electron-withdrawing substituents. libretexts.org The chloro and fluoro groups on the phenyl ring of this compound would therefore be expected to enhance its reactivity in Suzuki-Miyaura coupling reactions. libretexts.org

Below is an interactive data table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving arylboronic acids, which would be applicable to this compound.

CatalystLigandBaseSolventTemperature (°C)Typical Substrates
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene/Water80-100Aryl bromides, Aryl iodides
Pd(OAc)₂SPhos, XPhosK₃PO₄Dioxane/Water80-110Aryl chlorides, Aryl triflates
PdCl₂(dppf)dppfK₂CO₃DMF90-120Heteroaryl halides

Synthesis of Heterocyclic Scaffolds

For instance, arylboronic acids can be coupled with halogenated heterocycles via Suzuki-Miyaura coupling to afford aryl-substituted heterocycles. nih.gov This approach is widely used in medicinal chemistry to synthesize compounds with potential therapeutic applications. nih.gov The chloro and fluoro substituents on the phenyl ring of this compound can modulate the biological activity of the resulting heterocyclic compounds.

Furthermore, the ortho-hydroxy group in this compound opens up possibilities for intramolecular cyclization reactions to form oxygen-containing heterocycles, such as benzofurans or benzoxaboroles, under appropriate reaction conditions. Benzoxaboroles, in particular, are a class of boron-containing heterocycles that have gained significant attention in medicinal chemistry due to their diverse biological activities. mdpi.com

The synthesis of boron-containing heterocyclic compounds often involves multi-step reaction sequences, and the specific reaction pathways would depend on the desired target molecule. mdpi.com

Catalytic Applications and Ligand Design

While this compound is primarily known as a building block in organic synthesis, the broader class of boronic acids and their derivatives has been explored for catalytic applications and as components of ligands for transition metal catalysis. The Lewis acidic nature of the boron center in boronic acids can be exploited for catalysis. nih.gov

Boronic acid-functionalized polymers have been investigated as supported catalysts for various organic transformations, including amide bond formation. nih.gov The catalytic activity in such systems can arise from the Lewis acidic character of the borinic acid moieties. nih.gov Although no specific catalytic applications of this compound have been reported, its electron-deficient nature due to the chloro and fluoro substituents could enhance its Lewis acidity and potential as a catalyst.

In the context of ligand design, the substituted phenylboronic acid scaffold can be incorporated into more complex molecular architectures to create ligands with specific electronic and steric properties. libretexts.org The design of ligands is crucial for controlling the reactivity and selectivity of metal-catalyzed reactions. libretexts.org The ortho-hydroxy group in this compound could also act as a coordinating group in a bidentate ligand system, potentially influencing the catalytic performance of the corresponding metal complex.

Functionalization of Polymeric Materials

Boronic acid-containing polymers are a class of smart materials that have garnered significant interest due to their responsive nature and diverse applications, particularly in the biomedical field. researchgate.netnih.govrsc.org These polymers can be synthesized by the polymerization of boronic acid-containing monomers or by the post-polymerization modification of existing polymers. rsc.org

While the direct use of this compound in polymer functionalization is not explicitly detailed in the literature, the general principles of boronic acid chemistry suggest its potential in this area. The boronic acid group can be attached to a polymer backbone to impart specific functionalities.

Design of Boronic Acid-Functionalized Nanomaterials

Boronic acid-functionalized nanomaterials have emerged as a promising platform for various biomedical and sensing applications. acs.orgnih.govresearchgate.net These materials combine the unique properties of nanomaterials with the specific recognition capabilities of boronic acids. researchgate.net Phenylboronic acids are known to form reversible covalent bonds with 1,2- or 1,3-diols, a property that is widely exploited for the detection and binding of saccharides and other diol-containing biomolecules. mdpi.com

Nanomaterials functionalized with boronic acids have been utilized for the development of biosensors, particularly for the detection of glucose and other sugars. mdpi.combath.ac.uk The binding of a diol-containing analyte to the boronic acid-functionalized nanomaterial can induce a detectable signal change, such as a change in fluorescence or color. bath.ac.uk

Although there are no specific reports on the use of this compound for the functionalization of nanomaterials, its diol-binding capability would be similar to other phenylboronic acids. The electron-withdrawing chloro and fluoro groups could influence the pKa of the boronic acid, which in turn affects the optimal pH for diol binding.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions to create complex and functional molecular systems. rsc.org Boronic acids are valuable building blocks in supramolecular chemistry due to their ability to form dynamic covalent bonds with diols. rsc.org This reversible interaction allows for the self-assembly of boronic acid-containing molecules into well-defined supramolecular architectures, such as polymers, gels, and cages. rsc.orgmdpi.com

The formation of boronate esters between boronic acids and diols is a key driving force for the assembly of these supramolecular structures. rsc.org By designing molecules with multiple boronic acid or diol functionalities, it is possible to create extended networks and materials with interesting properties, such as stimuli-responsiveness and self-healing capabilities. rsc.org

While the integration of this compound into supramolecular assemblies has not been specifically described, its fundamental properties as a boronic acid make it a suitable candidate for such applications. The ortho-hydroxy group could also participate in hydrogen bonding interactions, further directing the self-assembly process.

Development of Chemical Sensors and Recognition Systems

Phenylboronic acids are widely recognized for their ability to form reversible covalent bonds with diols, a class of organic compounds containing two hydroxyl groups. This property makes them ideal candidates for the construction of chemical sensors, particularly for the detection of saccharides (sugars), which are rich in diol functionalities. The sensing mechanism typically involves a measurable change in a physical property, such as fluorescence or color, upon the binding of the boronic acid to the target analyte.

The specific substitutions on the phenyl ring of this compound—a chloro group, a fluoro group, and a hydroxyl group—would be expected to modulate its electronic properties and, consequently, its binding affinity and selectivity. Electron-withdrawing groups, such as chlorine and fluorine, generally lower the pKa of the boronic acid, which can be advantageous for binding to diols at neutral or physiological pH. The ortho-hydroxyl group could potentially participate in intramolecular interactions that influence the binding event.

While no sensors based on this compound have been reported, researchers have extensively studied other substituted phenylboronic acids for the detection of various analytes.

Table 1: Examples of Analytes Targeted by Phenylboronic Acid-Based Sensors (General)

Target AnalyteSensor TypePrinciple of Detection
GlucoseFluorescentModulation of fluorescence upon boronate ester formation.
FructoseColorimetricVisually detectable color change upon binding.
CatecholsElectrochemicalAlteration of electrochemical signal after complexation.
GlycoproteinsSurface Plasmon ResonanceChange in refractive index on a sensor surface.

This table is illustrative of the general applications of the phenylboronic acid functional group and does not represent data for this compound.

Theoretical and Computational Chemistry Studies of 3 Chloro 5 Fluoro 2 Hydroxyphenylboronic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 3-Chloro-5-fluoro-2-hydroxyphenylboronic acid is fundamentally shaped by the interplay of the phenyl ring's π-system and the electronic effects of its substituents: the boronic acid group (-B(OH)₂), a hydroxyl group (-OH), a chlorine atom (-Cl), and a fluorine atom (-F). The boronic acid group, with the empty p-orbital on the boron atom, can participate in π-conjugation with the aromatic ring, a phenomenon known as π(CC)→p(B) interaction. This interaction is crucial for the planarity and stability of the molecule.

Molecular Orbital (MO) theory helps in understanding the distribution and energy of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. For substituted phenylboronic acids, the energy and localization of these orbitals are significantly influenced by the substituents. The hydroxyl group is an electron-donating group through resonance, while the halogen atoms (chlorine and fluorine) are electron-withdrawing through induction but can be weakly electron-donating through resonance.

The HOMO is expected to be largely localized on the phenyl ring, with contributions from the oxygen of the hydroxyl group and the halogen atoms. The LUMO, conversely, would have significant contributions from the empty p-orbital of the boron atom and the antibonding orbitals of the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. Electron-withdrawing groups like chlorine and fluorine tend to lower the energies of both HOMO and LUMO, which can affect the molecule's reactivity.

A hypothetical representation of the HOMO-LUMO energy gap for different substituted phenylboronic acids is presented in the table below to illustrate the expected trends.

CompoundSubstituentsPredicted HOMO-LUMO Gap (eV)
Phenylboronic acid-High
2-Hydroxyphenylboronic acid-OHModerate
3,5-Dichlorophenylboronic acid-Cl, -ClLow
This compound -Cl, -F, -OH Low to Moderate

Density Functional Theory (DFT) and Ab Initio Calculations of Molecular Properties

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational chemistry for calculating the properties of molecules like this compound. These first-principles methods solve the electronic Schrödinger equation to provide detailed information about the molecule's geometry, energy, and electronic properties without the need for empirical parameters.

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on the direct solution of the Schrödinger equation. nih.gov They provide a systematic way to improve the accuracy of calculations by using larger basis sets and including electron correlation effects. nih.gov

DFT methods , on the other hand, use the electron density to calculate the energy of the system. Functionals like B3LYP are commonly employed as they offer a good balance between computational cost and accuracy. longdom.org

For this compound, these calculations can predict a variety of molecular properties, including:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the most stable molecular conformation.

Thermochemical Properties: Heats of formation, Gibbs free energies, and entropies. nih.gov

Electronic Properties: Dipole moment, polarizability, and atomic charges.

Below is a table summarizing typical molecular properties that can be obtained from DFT calculations for a substituted phenylboronic acid.

PropertyPredicted Value
C-B Bond Length~1.57 Å
B-O Bond Length~1.38 Å
Dipole Moment~2-4 D
Heat of FormationVaries based on substituents

Conformational Analysis and Potential Energy Surfaces

The presence of the hydroxyl and boronic acid groups allows for multiple possible conformations for this compound due to the rotation around the C-B and C-O bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to the minima on the Potential Energy Surface (PES). nih.gov

The orientation of the two hydroxyl groups of the boronic acid moiety relative to the phenyl ring gives rise to different conformers, often labeled as syn and anti. mdpi.com The syn conformation has the O-H bonds pointing in the same direction, while in the anti conformation, they point in opposite directions. The relative energies of these conformers are influenced by intramolecular interactions, such as hydrogen bonding. nih.gov

In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group at the 2-position and one of the hydroxyl groups of the boronic acid. This interaction would significantly stabilize that particular conformation. nih.gov

A Potential Energy Surface (PES) can be generated by systematically changing key dihedral angles (e.g., the C-C-B-O and C-C-O-H angles) and calculating the energy at each point. The resulting surface reveals the low-energy conformers as valleys and the transition states between them as saddle points. u-szeged.hu

The table below illustrates a simplified conformational analysis.

ConformerKey Dihedral AnglesRelative Energy (kcal/mol)
Global MinimumOptimized angles0
Local MinimumRotated -B(OH)₂> 0
Transition StateIntermediate anglesHigher than minima

Prediction of Reactivity and Selectivity in Reaction Pathways

Computational chemistry is a valuable tool for predicting the reactivity and selectivity of this compound in various chemical reactions. By modeling the reaction pathways, one can determine the activation energies and reaction energies, which provide insights into the kinetics and thermodynamics of the reaction.

For boronic acids, a common reaction is protodeboronation, where the C-B bond is cleaved. DFT calculations can be used to model the mechanism of this reaction and predict its rate under different conditions. nih.gov The electronic nature of the substituents on the phenyl ring plays a significant role in this reaction. Electron-withdrawing groups like chlorine and fluorine can influence the stability of intermediates and transition states, thereby affecting the reaction rate. acs.org

Furthermore, computational models can predict the selectivity of reactions. For instance, in reactions where multiple products are possible, the calculated activation energies for the different pathways can indicate which product is likely to be favored. This is particularly useful in understanding the regioselectivity and stereoselectivity of reactions involving this molecule.

The following table provides a conceptual overview of how computational predictions can be applied to a hypothetical reaction.

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Outcome
Pathway A15Favored kinetically
Pathway B25Disfavored kinetically

Spectroscopic Property Simulations (NMR, IR, UV-Vis) for Research Correlation

Computational methods can accurately simulate various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the molecular structure.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These theoretical chemical shifts, when compared with experimental data, can help in the assignment of peaks and provide confidence in the determined structure. nih.gov Scaling factors are often applied to the calculated values to improve the agreement with experimental results. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. nih.gov The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the O-H, C-B, C-Cl, and C-F stretching and bending vibrations. docbrown.info

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. nih.gov These calculations can help in understanding the electronic transitions responsible for the observed absorption bands. scirp.org

A table of predicted spectroscopic data is shown below.

SpectrumPredicted Peak/SignalAssignment
¹H NMRδ 7.0-8.0 ppmAromatic protons
¹³C NMRδ 110-160 ppmAromatic carbons
IR~3300 cm⁻¹ (broad)O-H stretch (H-bonded)
IR~1350 cm⁻¹B-O stretch
UV-Vis~280 nmπ→π* transition

Intermolecular Interactions and Hydrogen Bonding

In the solid state, the structure and properties of this compound are governed by intermolecular interactions, with hydrogen bonding being the most significant. The boronic acid functional group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic dimeric structures or extended hydrogen-bonded networks. researchgate.net Phenylboronic acids often form hydrogen-bonded dimers in the solid state. wikipedia.org

The hydroxyl group at the 2-position can also participate in both intramolecular and intermolecular hydrogen bonding. Computational studies can model these interactions in clusters of molecules or in a simulated crystal lattice. By calculating the interaction energies and analyzing the geometry of the hydrogen bonds, one can gain a deeper understanding of the packing and stability of the crystalline form.

The presence of chlorine and fluorine atoms can also influence the intermolecular interactions through weaker halogen bonding. The molecular electrostatic potential (MEP) surface can be calculated to visualize the electron-rich and electron-poor regions of the molecule, which helps in predicting the sites of intermolecular interactions.

The table below summarizes the types of intermolecular interactions expected for this molecule.

Interaction TypeDonorAcceptor
Hydrogen Bond-OH, -B(OH)₂-OH, -B(OH)₂
Halogen Bond-Cl, -FElectron-rich atoms
π-π StackingPhenyl ringPhenyl ring

Advanced Analytical and Characterization Methodologies in Research Contexts

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive structural confirmation of 3-Chloro-5-fluoro-2-hydroxyphenylboronic acid relies on a suite of high-resolution spectroscopic methods. These techniques provide unambiguous evidence of the molecular formula, connectivity, and three-dimensional arrangement in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of one- and two-dimensional NMR experiments is required.

¹H NMR spectroscopy would identify the distinct aromatic protons, with their chemical shifts and coupling constants revealing their relative positions on the phenyl ring.

¹³C NMR provides information on the carbon skeleton.

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.

¹¹B NMR is specific for the boron center, indicating its coordination state (trigonal or tetrahedral).

Advanced techniques like COSY, HSQC, and HMBC would be used to establish the precise connectivity between protons, carbons, and other nuclei.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the molecule with high precision. This allows for the calculation of the elemental composition, providing strong evidence for the molecular formula C₆H₅BClFO₃. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. researchgate.net For phenylboronic acids, this technique elucidates the planarity of the molecule and the geometry around the sp²-hybridized boron atom. wikipedia.org It also provides invaluable insight into intermolecular interactions, such as the extensive hydrogen-bonding networks that are characteristic of boronic acids in the crystalline form. researchgate.netacs.org

Table 1: Summary of Spectroscopic Techniques for Structural Elucidation

TechniqueInformation ProvidedExpected Observations for this compound
¹H NMRProton environment and connectivityDistinct signals for aromatic protons and exchangeable -OH and -B(OH)₂ protons.
¹³C NMRCarbon skeletonSignals corresponding to the six unique carbons in the aromatic ring.
¹⁹F NMRFluorine environmentA single resonance confirming the presence of the fluorine substituent.
¹¹B NMRBoron coordination stateA characteristic signal indicating a trigonal planar boronic acid.
HRMSExact mass and elemental compositionA precise mass measurement matching the molecular formula C₆H₅BClFO₃.
X-ray Crystallography3D structure and intermolecular interactionsConfirmation of atomic connectivity, bond lengths/angles, and hydrogen-bonding motifs. researchgate.netacs.org

Chromatographic Separation and Purity Assessment in Research Batches

Ensuring the purity of research batches is critical for obtaining reliable and reproducible experimental data. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of boronic acids and their derivatives. researchgate.netpensoft.net

For this compound, a typical RP-HPLC method would involve a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV-Vis detector, monitoring at a wavelength where the aromatic ring exhibits strong absorbance. pensoft.net

This method is effective for separating the target compound from starting materials, by-products, and potential degradation products, such as boroxines (the trimeric anhydrides of boronic acids) that can form upon dehydration. wikipedia.org The hydrolytic instability of boronic esters also necessitates chromatographic monitoring to assess their integrity and purity during synthesis and purification. oup.comoup.comresearchgate.net

Table 2: Typical RP-HPLC Parameters for Purity Assessment

ParameterTypical ConditionPurpose
Column C18, 5 µm particle sizeStationary phase for separation based on hydrophobicity. researchgate.net
Mobile Phase A Water with 0.1% Formic Acid or TFAAqueous component; acid modifier improves peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic component for eluting the compound. researchgate.net
Elution GradientAllows for efficient separation of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations. pensoft.net
Detection UV at ~220-270 nmMonitors the elution of the aromatic compound. pensoft.net
Column Temperature 30-40 °CEnsures reproducible retention times. pensoft.net

Advanced Titration Methods for Acidity (pKa) and Hydrolytic Stability Determination in Research

The physicochemical properties of boronic acids are heavily influenced by their acidity (pKa) and stability in aqueous environments.

Acidity (pKa) Determination: The pKa of a boronic acid corresponds to the equilibrium between the neutral, trigonal planar acid and its anionic, tetrahedral boronate form. This value is critical as it governs the compound's interaction with diols and its behavior in biological systems. The pKa can be determined experimentally using spectroscopic titration, where UV absorbance is monitored as a function of pH. semanticscholar.org For this compound, the presence of two electron-withdrawing substituents (chloro and fluoro) is expected to significantly lower its pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8), making it a stronger Lewis acid. wikipedia.orgsci-hub.ru Studies have shown that electron-withdrawing groups decrease the pKa of phenylboronic acids. sci-hub.ru For instance, the pKa range for various fluorinated phenylboronic acids is reported to be between 6.17 and 8.77. mdpi.com

Hydrolytic Stability: Boronic acids and, more notably, their esters are susceptible to hydrolysis. oup.com While arylboronic acids are generally more stable than their aliphatic counterparts, their stability in aqueous media is a key research consideration. The hydrolytic stability of boronic esters, often used as protecting groups or synthetic intermediates, can be monitored over time using ¹H NMR or RP-HPLC to quantify the rate of conversion back to the free boronic acid. oup.com The electronic and steric effects of the chloro, fluoro, and hydroxyl groups on the phenyl ring will influence this stability.

Table 3: Comparison of pKa Values for Substituted Phenylboronic Acids

CompoundSubstituentsReported pKaEffect of Substituent
Phenylboronic acidNone~8.8-9.0 semanticscholar.orgsci-hub.ruReference compound
4-Fluorophenylboronic acid4-F8.77 mdpi.comWeakly electron-withdrawing
2-Methoxyphenylboronic acid2-OCH₃9.0 sci-hub.ruElectron-donating
This compound3-Cl, 5-F, 2-OHPredicted to be < 8.8Strongly electron-withdrawing (Cl, F)

Electrochemical Characterization for Redox Properties (in research settings)

The electrochemical behavior of boronic acids, particularly their oxidative stability, is an important parameter in research, especially when considering applications in biological environments where reactive oxygen species (ROS) are present. nih.gov Boronic acids are known to be susceptible to oxidation, which can lead to irreversible protodeboronation (replacement of the boronic acid group with a hydrogen atom). nih.gov

The redox properties of this compound can be investigated using techniques like cyclic voltammetry. Such analysis provides information on the oxidation and reduction potentials of the molecule. The rate of oxidation can be quantified by monitoring the compound's degradation in the presence of an oxidizing agent (e.g., hydrogen peroxide) over time, typically using HPLC.

Research has indicated that diminishing the electron density on the boron atom can enhance oxidative stability. nih.gov Therefore, the electron-withdrawing chloro and fluoro substituents on the phenyl ring of the title compound are expected to render it more resistant to oxidation compared to unsubstituted phenylboronic acid. nih.gov

Future Directions and Emerging Research Avenues for 3 Chloro 5 Fluoro 2 Hydroxyphenylboronic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-chloro-5-fluoro-2-hydroxyphenylboronic acid is anticipated to move towards more sustainable and efficient methodologies. Current synthetic routes for multi-substituted phenylboronic acids often rely on traditional methods that may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future research will likely focus on greener alternatives that prioritize atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.

Key areas of development are expected to include:

C-H Borylation: Direct C-H activation and borylation represent a frontier in organic synthesis. The development of regioselective C-H borylation methods for halogenated phenols would provide a more direct and atom-economical route to this compound, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. Future methodologies may employ flow chemistry to perform multi-step syntheses in a continuous fashion, reducing reaction times and improving yields and purity.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods. Research into engineered enzymes for the regioselective functionalization of aromatic rings could pave the way for novel biocatalytic routes to this compound.

Synthetic MethodologyPotential AdvantagesResearch Focus
C-H BorylationAtom economy, reduced stepsRegioselective catalysts
Flow ChemistryScalability, safety, controlProcess optimization
BiocatalysisHigh selectivity, greenEnzyme engineering

Exploration of Untapped Catalytic and Reagent Applications

While phenylboronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions, the unique substitution pattern of this compound suggests potential for a broader range of applications. The presence of ortho-hydroxyl and meta-chloro/fluoro substituents can influence the electronic properties and reactivity of the boronic acid moiety, opening up new avenues for its use as a catalyst or specialized reagent.

Future research could explore its utility in:

Asymmetric Catalysis: The ortho-hydroxyl group could act as a directing group or a ligand component in transition metal-catalyzed asymmetric reactions, potentially enabling the synthesis of chiral molecules with high enantioselectivity.

Frustrated Lewis Pairs (FLPs): The sterically hindered environment around the boron atom, combined with the electronic effects of the substituents, might allow this compound to act as a Lewis acid component in frustrated Lewis pair chemistry for the activation of small molecules like H₂, CO₂, and olefins.

Sensing and Recognition: The boronic acid's ability to reversibly bind with diols could be harnessed for the development of novel sensors for saccharides and other biologically important molecules. The specific substituents on the phenyl ring could be tuned to enhance selectivity and sensitivity.

Integration into Advanced Smart Materials for Responsive Systems

The incorporation of boronic acids into polymers can impart stimuli-responsive properties, leading to the creation of "smart" materials that can react to changes in their environment, such as pH or the presence of specific analytes. This compound is a promising candidate for integration into such materials due to its unique electronic and binding properties.

Emerging research in this area may focus on:

Glucose-Responsive Hydrogels: The development of hydrogels containing this boronic acid for applications in controlled drug delivery systems, particularly for insulin (B600854) delivery in response to glucose levels. The electron-withdrawing chloro and fluoro groups can modulate the pKa of the boronic acid, potentially leading to more sensitive glucose detection at physiological pH.

Self-Healing Polymers: The dynamic covalent nature of the boronate ester bond can be exploited to create self-healing materials. Polymers functionalized with this compound could exhibit enhanced self-healing capabilities due to the specific electronic tuning of the boronic acid moiety.

Functional Membranes: The incorporation of this compound into membranes could lead to the development of systems for selective separation and transport of diol-containing molecules, with potential applications in water purification and biotechnology.

Smart Material ApplicationKey FeaturePotential Impact
Glucose-Responsive HydrogelsTunable pKaImproved diabetes management
Self-Healing PolymersDynamic boronate ester bondsIncreased material longevity
Functional MembranesSelective diol bindingAdvanced separation technologies

Computational Design and Predictive Modeling for Directed Synthesis and Application

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For a molecule like this compound, these approaches can accelerate the discovery and optimization of its synthesis and applications.

Future computational efforts will likely involve:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) and other computational methods to model potential synthetic routes, predict reaction outcomes, and optimize reaction conditions for higher yields and selectivity.

Predicting Material Properties: Simulating the behavior of polymers and other materials incorporating this boronic acid to predict their responsive properties, mechanical strength, and interactions with other molecules. This can guide the rational design of new smart materials.

Virtual Screening: Employing computational screening techniques to identify new potential applications for this compound, such as in catalysis or as a building block for pharmaceuticals, by predicting its binding affinity and reactivity with various targets.

Synergistic Research Across Synthetic, Theoretical, and Applied Domains

The full potential of this compound will be best realized through a synergistic approach that integrates synthetic chemistry, computational modeling, and applied materials science. Collaborative, interdisciplinary research will be key to unlocking the novel properties and applications of this versatile compound.

This integrated approach would involve a continuous feedback loop where:

Computational studies predict novel properties and guide the design of new synthetic targets and materials.

Synthetic chemists develop efficient and sustainable methods to produce the target compounds and polymers.

Applied research in materials science and catalysis experimentally validates the predicted properties and identifies new challenges and opportunities, which in turn informs further computational and synthetic work.

By fostering collaboration across these domains, the scientific community can accelerate the translation of fundamental research on this compound into practical applications that address real-world challenges in medicine, materials science, and sustainable technology.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-5-fluoro-2-hydroxyphenylboronic acid, and how do substituent positions influence yield?

The synthesis typically involves directed ortho-metalation or Miyaura borylation. For example, Miyaura borylation of halogenated precursors (e.g., 3-chloro-5-fluoro-2-hydroxybromobenzene) with bis(pinacolato)diboron under palladium catalysis is common. Substituent positions (Cl, F, OH) affect regioselectivity and steric hindrance. The hydroxyl group at position 2 may require protection (e.g., as a silyl ether) to prevent boronic acid decomposition . Yield optimization often involves adjusting reaction temperature (60–100°C) and catalyst loading (e.g., 5 mol% Pd(dppf)Cl₂) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • HPLC-UV/HRMS : To confirm molecular weight (C₆H₄BClFO₃; theoretical 192.4 g/mol) and detect impurities.
  • ¹H/¹³C NMR : Hydroxyl protons (δ ~5–6 ppm) and boronic acid protons (δ ~7–8 ppm) should integrate correctly.
  • FT-IR : B-O stretching (~1340 cm⁻¹) and O-H bending (~3300 cm⁻¹) bands confirm functional groups .
    Purity ≥95% (by HPLC) is critical for reproducible Suzuki-Miyaura couplings.

Q. What are the key storage conditions to prevent decomposition?

Store under inert gas (Ar/N₂) at –20°C in amber vials. The hydroxyl and boronic acid groups make it prone to hydrolysis and oxidation. Lyophilization with stabilizers (e.g., 1% ascorbic acid) can extend shelf life .

Advanced Research Questions

Q. How can conflicting data on cross-coupling efficiency with aryl halides be resolved?

Discrepancies often arise from electronic effects of substituents. For example:

  • Electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) couple efficiently (yield >80%) due to enhanced oxidative addition.
  • Electron-rich substrates (e.g., 4-methoxychlorobenzene) may require stronger bases (Cs₂CO₃ vs. K₂CO₃) or alternative ligands (XPhos instead of SPhos) .
    Systematic screening of catalyst systems (Pd(OAc)₂/XPhos) and solvent polarity (THF vs. dioxane) is recommended .

Q. What strategies mitigate instability during aqueous-phase reactions?

  • Use pH-controlled conditions (pH 7–9) to balance boronic acid reactivity and stability.
  • Add phase-transfer catalysts (e.g., TBAB) to improve solubility in biphasic systems.
  • Replace water with mixed solvents (H₂O/EtOH, 3:1) to reduce hydrolysis rates .

Q. How do computational models predict reactivity in Suzuki-Miyaura couplings?

DFT calculations (B3LYP/6-31G*) can model transition states for aryl halide oxidative addition. Key parameters:

  • ΔG‡ : Lower activation energy for para-substituted vs. meta-substituted electrophiles.
  • NBO analysis : Electron donation from the hydroxyl group to boron enhances electrophilicity . Validate models with kinetic studies (e.g., variable-temperature NMR).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-fluoro-2-hydroxyphenylboronic acid
Reactant of Route 2
3-Chloro-5-fluoro-2-hydroxyphenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.